An alkaloid obtained from the betel nut (Areca catechu), fruit of a palm tree. It is an agonist at both muscarinic and nicotinic acetylcholine receptors. It is used in the form of various salts as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice. It has been used as a euphoriant in the Pacific Islands.
Arecoline is a natural product found in Areca catechu and Piper betle with data available.
Arecoline is found in nuts. Arecoline is isolated from betel nuts Arecoline is an alkaloid natural product found in the areca nut, the fruit of the areca palm (Areca catechu). It is an oily liquid that is soluble in water, alcohols, and ether. Owing to its muscarinic and nicotinic agonist properties, arecoline has shown improvement in the learning ability of healthy volunteers. Since one of the hallmarks of Alzheimer's disease is a cognitive decline, arecoline was suggested as a treatment to slow down this process and arecoline administered via i.v. route did indeed show modest verbal and spatial memory improvement in Alzheimer's patients, though due to arecoline's possible carcinogenic properties, it is not the first drug of choice for this degenerative disease. Arecoline has been shown to exhibit apoptotic, excitant and steroidogenic functions (A7876, A7878, A7879). Arecoline belongs to the family of Alkaloids and Derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus.
Arecoline
CAS No.: 63-75-2
Cat. No.: VC21345839
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 63-75-2 |
---|---|
Molecular Formula | C8H13NO2 |
Molecular Weight | 155.19 g/mol |
IUPAC Name | methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
Standard InChI | InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3 |
Standard InChI Key | HJJPJSXJAXAIPN-UHFFFAOYSA-N |
SMILES | CN1CCC=C(C1)C(=O)OC |
Canonical SMILES | CN1CCC=C(C1)C(=O)OC |
Appearance | Yellow Oil |
Boiling Point | 209.00 °C. @ 760.00 mm Hg |
Melting Point | < 25 °C |
Chemical Properties of Arecoline
Physical Properties
Arecoline is an oily liquid that appears colorless or pale yellow under normal conditions. Its boiling point is approximately 209°C at standard atmospheric pressure . The compound has a refractive index of 1.4860 at 20°C and exhibits slight solubility in methanol and chloroform but limited solubility in water unless salts or other solvents are present .
Table 1 provides an overview of the key physical properties of arecoline:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 155.19 g/mol |
Density | ~1.05 g/cm³ |
Boiling Point | 209°C |
Refractive Index | 1.4860 (at 20°C) |
Solubility | Slightly soluble in methanol and chloroform; sparingly soluble in water |
Chemical Reactivity
Arecoline's reactivity stems from its ester functional group and pyridine ring system. It readily forms salts with acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr), yielding crystalline derivatives that have been studied for their pharmacological properties . For example:
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Arecoline hydrobromide forms slender prisms with a melting point between 177–179°C.
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Arecoline hydrochloride crystallizes into needles with a melting point of approximately 158°C .
The compound's volatility and miscibility with organic solvents make it amenable to various extraction and purification techniques.
Pharmacology of Arecoline
Mechanism of Action
Arecoline acts primarily as an agonist at muscarinic acetylcholine receptors (mAChRs), mimicking the action of acetylcholine in the parasympathetic nervous system . Unlike nicotine—which predominantly targets nicotinic acetylcholine receptors—arecoline exerts its effects by binding to mAChRs, leading to increased parasympathetic activity .
In addition to its muscarinic receptor activity, arecoline has been shown to interact weakly with nicotinic acetylcholine receptors containing α4 or α6 subunits in certain animal models . These interactions contribute to its complex pharmacological profile.
Peripheral Effects
The parasympathomimetic activity of arecoline extends to various peripheral systems:
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Cardiovascular System: Arecoline induces bradycardia (slowed heart rate) by stimulating vagal nerve activity.
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Digestive System: The compound enhances gastrointestinal motility through increased smooth muscle contraction.
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Endocrine System: Preliminary studies suggest that arecoline may influence hormonal pathways by modulating receptor activity .
Toxicology of Arecoline
Genotoxicity
Numerous studies have investigated the genotoxic potential of arecoline due to its association with oral cancers among betel quid users . The compound has been shown to induce DNA damage through oxidative stress mechanisms and nitrosation reactions that generate carcinogenic metabolites.
Table 2 summarizes key findings related to arecoline's genotoxicity:
Study Model | Genotoxic Outcome |
---|---|
In vitro (human cells) | DNA strand breaks; chromosomal aberrations |
In vivo (animal models) | Increased incidence of tumors; oxidative DNA damage |
Epidemiological Studies | Strong correlation with OSCC among betel quid users |
Acute and Chronic Toxicity
Acute exposure to high doses of arecoline can result in symptoms such as nausea, vomiting, diarrhea, and excessive salivation due to overstimulation of mAChRs . Chronic exposure has been linked to more severe outcomes:
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Oral submucous fibrosis (OSF), characterized by fibrosis and reduced mouth opening.
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Oral squamous cell carcinoma (OSCC), particularly among habitual chewers of betel quid containing tobacco .
Therapeutic Applications
Anthelmintic Activity
Historically, arecoline hydrobromide was used as an anti-parasitic agent for treating tapeworm infections in veterinary medicine . Its efficacy stems from its ability to paralyze parasitic worms by stimulating their neuromuscular systems.
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